molecular formula C20H16FN5O2S B2501512 N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946247-48-9

N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2501512
CAS No.: 946247-48-9
M. Wt: 409.44
InChI Key: VNLJGTXKXKABSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research. Its structure incorporates a dihydropyrazolotriazine core, a scaffold known to exhibit a diverse range of biological activities. Compounds featuring the pyrazolo[1,5-a][1,3,5]triazinone system have been identified as key intermediates in the synthesis of complex heterocycles and are subjects of investigation for their potential pharmacological properties . The molecular architecture includes a thioether-linked acetamide chain terminating in a 2-fluorophenyl group, a feature common in molecules designed for target engagement and optimization of drug-like properties . This structural motif is frequently explored in the development of enzyme inhibitors and receptor antagonists. As a building block in organic synthesis, this compound offers researchers a versatile template for further chemical modification, including nucleophilic substitution and ring-forming reactions, to generate novel chemical libraries for screening . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-12-17(13-7-3-2-4-8-13)18-23-19(24-20(28)26(18)25-12)29-11-16(27)22-15-10-6-5-9-14(15)21/h2-10H,11H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJGTXKXKABSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide (CAS Number: 946247-48-9) is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.

PropertyValue
Molecular FormulaC20_{20}H16_{16}FN5_{5}O2_{2}S
Molecular Weight409.4 g/mol
CAS Number946247-48-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell cycle regulation and cancer proliferation. Studies have shown that this compound can effectively inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are critical for cancer cell survival and proliferation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties across various cancer cell lines. For instance:

  • Growth Inhibition : A study reported a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines , demonstrating broad-spectrum efficacy .

Kinase Inhibition

The compound has been shown to possess potent inhibitory effects on CDK2 and TRKA with IC50_{50} values ranging from 0.09 µM to 1.58 µM for CDK2 and 0.23 µM to 1.59 µM for TRKA . These findings suggest that the compound may serve as a promising candidate for further development as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

  • Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to target enzymes.
  • Pyrazolo[1,5-a][1,3,5]triazin Moiety : This structural component is essential for the observed kinase inhibitory activity.

Cytotoxicity Evaluation

In vitro cytotoxicity studies against renal carcinoma cell lines (RFX 393) showed that compounds derived from this structure exhibited moderate inhibition compared to standard treatments like staurosporine. Notably:

  • Compound 6s demonstrated an IC50_{50} of 11.70 µM , while compound 6t showed an IC50_{50} of 19.92 µM , indicating a promising therapeutic potential against renal cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrazolo-triazinone core distinguishes the target compound from analogs with related scaffolds:

  • Compound 12 (): Features a phthalazinone-triazole core instead of pyrazolo-triazinone. The 2,4-dichlorophenyl substituent and triazole-thioacetamide side chain suggest divergent electronic and steric profiles compared to the target compound.
  • Flumetsulam (): A triazolo[1,5-a]pyrimidine sulfonamide herbicide with a 2,6-difluorophenyl group. The sulfonamide linkage and pyrimidine core contrast with the thioacetamide and triazinone moieties in the target compound.
Substituent Effects

Substituents on aromatic rings significantly influence physicochemical and biological properties:

  • 2-Fluorophenyl vs. 2,4-Dichlorophenyl (Compound 12) : Fluorine’s smaller size and lower lipophilicity compared to chlorine may reduce steric hindrance and alter metabolic stability.
  • Methyl Group at Position 7: The methyl substituent on the pyrazolo-triazinone core could enhance hydrophobic interactions in binding pockets, a feature absent in non-methylated analogs.

Table 1: Substituent Comparison

Compound Aromatic Substituent Electronic Effect Potential Impact on Bioactivity
Target Compound 2-Fluorophenyl Electron-withdrawing Improved metabolic stability
Compound 12 () 2,4-Dichlorophenyl Electron-withdrawing Increased steric bulk, higher lipophilicity
Flumetsulam () 2,6-Difluorophenyl Electron-withdrawing Enhanced herbicidal activity
Thioacetamide vs. Sulfonamide Linkages

The thioacetamide group in the target compound differs from sulfonamide linkages in flumetsulam:

  • Sulfonamide : The rigid SO₂ group in flumetsulam could enhance binding specificity but reduce solubility .

Table 2: Functional Group Comparison

Compound Functional Group Key Properties
Target Compound Thioacetamide Flexible, moderate polarity
Flumetsulam () Sulfonamide Rigid, high polarity, strong hydrogen bonding

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrazolo-triazine core followed by thioacetamide functionalization. Key steps include:

  • Cyclization : Using sulfuric acid as a cyclizing agent under controlled temperatures (293–298 K) to form the pyrazolo-triazine scaffold .
  • Thiolation : Introducing the thioacetamide group via nucleophilic substitution, often employing phosphorus pentasulfide (P₂S₅) or thiourea derivatives .
  • Purification : Column chromatography or recrystallization in solvents like ethanol or acetic acid to isolate the final product . Optimization : Design of Experiments (DoE) can statistically model variables (temperature, solvent ratios, catalyst loading) to maximize yield .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm absence of byproducts (e.g., residual thiols or unreacted intermediates) .
  • IR Spectroscopy : Identification of key functional groups (e.g., C=O at ~1670 cm⁻¹, S–C=O at ~1130 cm⁻¹) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection .

Q. How can researchers monitor reaction progress and identify common side products?

  • TLC : Silica gel plates with chloroform:acetone (3:1) eluent to track reactant consumption .
  • Mass Spectrometry : Detect intermediates via molecular ion peaks (e.g., [M+H]⁺ at m/z 384 for thioamide analogs) . Common side reactions include incomplete cyclization or oxidation of the thioether group, which can be mitigated by inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between computational models and experimental structural data?

  • Single-Crystal Analysis : Resolve ambiguities in stereochemistry or bond lengths. For example, X-ray diffraction confirmed the planar geometry of the pyrazolo-triazine core in related analogs .
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s formalism) identifies patterns in intermolecular interactions, critical for understanding crystallization behavior .
  • Discrepancy Resolution : When NMR suggests rotational freedom in the fluorophenyl group, X-ray data can validate or refine torsional angles .

Q. What strategies address low yields in thioacetamide formation during synthesis?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance thiourea reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of sulfur-containing reagents .
  • Statistical Optimization : Response Surface Methodology (RSM) identifies optimal molar ratios and reaction times .

Q. How do hydrogen-bonding networks influence crystallization, and how can they be engineered?

  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) to predict packing efficiency .
  • Co-Crystallization : Introduce hydrogen-bond donors/acceptors (e.g., carboxylic acids) to stabilize specific polymorphs .
  • Case Study : Co-crystals of intermediates (e.g., acetamide-thioacetamide mixtures) revealed bifurcated N–H···O/S interactions that guide crystal growth .

Q. What advanced computational methods predict bioactivity, and how do they align with empirical assays?

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using PyMOL or AutoDock. For pyrazolo-triazine analogs, docking studies predicted strong affinity for ATP-binding pockets .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluorine position) with cytotoxicity using Hammett constants .
  • Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values in cancer cell lines) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data between spectroscopic and crystallographic results?

  • Scenario : NMR suggests free rotation of the 2-fluorophenyl group, while X-ray data indicates restricted rotation.
  • Resolution :
  • Temperature-Dependent NMR : Conduct variable-temperature (VT-NMR) experiments to assess rotational barriers .
  • DFT Calculations : Compare energy barriers for rotation with crystallographic torsional angles .
    • Case Study : In thioacetamide analogs, VT-NMR and X-ray jointly confirmed a low-energy rotational barrier (ΔG‡ ≈ 10 kcal/mol), explaining apparent discrepancies .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication ExampleReference
¹H NMRδ 7.20–8.96 (aromatic H), δ 1.91 (CH₃)Assign substituent positions
X-ray DiffractionR-factor < 0.05, C–C bond precisionResolve torsional ambiguities
HPLCRetention time: 8.2 min, λ = 254 nmPurity assessment (>98%)

Q. Table 2. Optimization of Thioacetamide Synthesis

VariableOptimal RangeImpact on Yield
Temperature293–298 KMaximizes cyclization
SolventDMFEnhances nucleophilicity
Catalyst (ZnCl₂)5 mol%Increases yield by 20%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.